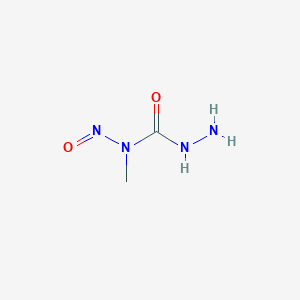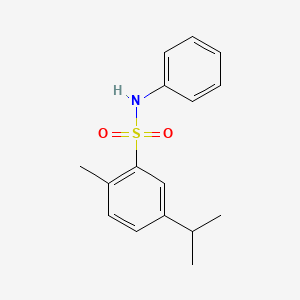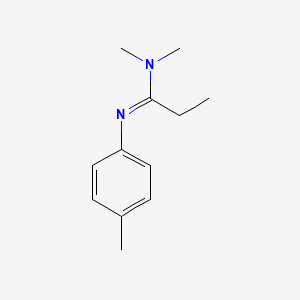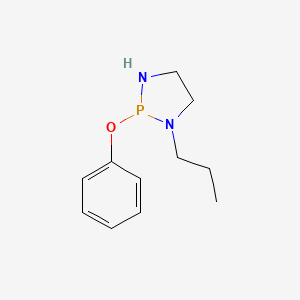
N-Methyl-N-nitrosohydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-nitrosohydrazinecarboxamide is a chemical compound belonging to the class of nitrosamines. Nitrosamines are known for their potential carcinogenic properties and are often scrutinized in various industries, particularly pharmaceuticals and food safety . This compound is characterized by the presence of a nitroso group attached to a hydrazinecarboxamide structure, making it a subject of interest in both synthetic chemistry and toxicology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-nitrosohydrazinecarboxamide typically involves the nitrosation of N-methylhydrazinecarboxamide. This process can be carried out using nitrosating agents such as sodium nitrite in the presence of an acid, often hydrochloric acid, to facilitate the formation of the nitroso group . The reaction conditions usually require a controlled temperature to prevent the decomposition of the nitrosamine.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves stringent control of reaction parameters to ensure the purity and yield of the compound. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and minimizing the risk of contamination .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-nitrosohydrazinecarboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products, depending on the conditions and reagents used.
Reduction: Reduction reactions typically convert the nitroso group to an amine group, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include amines, substituted hydrazines, and various oxidized derivatives. The specific products depend on the reaction conditions and the reagents used .
Applications De Recherche Scientifique
N-Methyl-N-nitrosohydrazinecarboxamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitroso compounds.
Biology: The compound is studied for its mutagenic and carcinogenic properties, providing insights into the mechanisms of cancer development.
Medicine: Research into its effects on cellular processes helps in understanding the potential risks associated with nitrosamine exposure.
Mécanisme D'action
The mechanism of action of N-Methyl-N-nitrosohydrazinecarboxamide involves the formation of reactive intermediates that can interact with cellular components. The nitroso group can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound’s reactivity with cellular nucleophiles, such as glutathione, also plays a role in its biological activity .
Comparaison Avec Des Composés Similaires
N-Methyl-N-nitrosohydrazinecarboxamide can be compared with other nitrosamines and nitrosamides:
N-Nitrosodimethylamine (NDMA): Known for its high carcinogenic potential, NDMA is structurally similar but differs in its specific reactivity and biological effects.
N-Nitrosodiethylamine (NDEA): Another potent carcinogen, NDEA shares similar pathways of activation and DNA interaction.
N-Nitrosoureas: These compounds, such as carmustine, are used in chemotherapy and have distinct therapeutic applications due to their ability to alkylate DNA
This compound stands out due to its specific structure and reactivity, making it a unique subject of study in both synthetic and biological chemistry.
Propriétés
Numéro CAS |
90011-85-1 |
|---|---|
Formule moléculaire |
C2H6N4O2 |
Poids moléculaire |
118.10 g/mol |
Nom IUPAC |
3-amino-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C2H6N4O2/c1-6(5-8)2(7)4-3/h3H2,1H3,(H,4,7) |
Clé InChI |
UIIZHMORIGAYTF-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)NN)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-Dipropyl[1,1'-bi(cyclohexane)]-4-ol](/img/structure/B14399633.png)
![3,5-Dinitro-2-[(E)-{8-[(propan-2-yl)amino]quinolin-5-yl}diazenyl]benzonitrile](/img/structure/B14399645.png)




![3-[1-(1,3-Dioxolan-2-yl)-6-methylcyclohex-3-en-1-yl]propanenitrile](/img/structure/B14399685.png)

![5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14399696.png)
![5-Hydroxy-4-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14399697.png)


![2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]nonan-3-one](/img/structure/B14399724.png)
